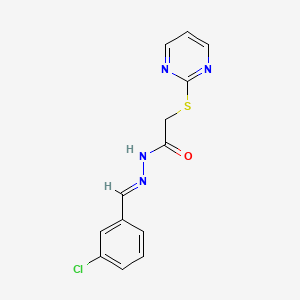![molecular formula C14H17F3N2O B5571279 N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5571279.png)
N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea is typically synthesized through reactions involving isocyanates and amines. For instance, Feng Gui-rong (2002) discussed the synthesis of a related urea compound through the addition reaction of methyl isocyanate and amino-triazole (Feng, 2002). Another synthesis pathway involves reacting bromo-nitro-propanediol with chlorides of aryl/cyclohexyl carbamidophosphoric acids, as described by P. V. G. Reddy et al. (2003) (Reddy, Babu, & Reddy, 2003).
Molecular Structure Analysis
The molecular structure of N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea and its derivatives have been characterized using various techniques like NMR, IR, and X-ray diffraction. Wen-Fang Deng et al. (2022) conducted a detailed study of the structure of a cyclohexyl-urea derivative using these methods (Deng et al., 2022).
Chemical Reactions and Properties
The reactivity of N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea involves interactions with other chemical species. Kishore Thalluri et al. (2014) demonstrated the synthesis of ureas through the Lossen rearrangement, indicating the reactivity of the urea group in these compounds (Thalluri, Manne, Dev, & Mandal, 2014).
Physical Properties Analysis
The physical properties of N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea derivatives, such as melting points, solubility, and crystalline structure, can be inferred from studies on similar compounds. The synthesis and crystallographic analysis by Wen-Fang Deng et al. (2022) shed light on these aspects (Deng et al., 2022).
Chemical Properties Analysis
The chemical properties, like reactivity and stability, are crucial for understanding the applications of this compound. The study by Kishore Thalluri et al. (2014) on the synthesis of ureas provides insights into the chemical behavior of urea derivatives (Thalluri et al., 2014).
Aplicaciones Científicas De Investigación
Alkylation and Cell Cycle Arrest
Research has shown that certain urea derivatives, such as cyclohexylphenyl-chloroethyl urea, can induce cell cycle arrest in cancer cells. This mechanism involves the alkylation of prohibitin on an aspartyl residue, leading to G1/S and G2/M cell cycle blocks. Such findings suggest potential applications in anticancer drug development (Bouchon et al., 2007).
Environmental Impact and Analysis
Urea derivatives have also been studied for their environmental presence and impact. For instance, triclocarban, a urea-based antimicrobial, has been detected in aquatic environments, raising concerns about its effects on ecosystems. Analytical methods, such as liquid chromatography electrospray ionization mass spectrometry, have been developed to measure concentrations of such compounds in water, highlighting the need for monitoring and potentially regulating these substances (Halden & Paull, 2004).
Agricultural Applications
In agriculture, urea derivatives are investigated for their herbicidal properties and selectivity towards certain crops. For example, N-cyclopropyl-N'-(2-fluorophenyl) urea has been disclosed as a selective herbicide for grain sorghum, demonstrating the potential to enhance crop protection strategies while minimizing harm to the target plant species (Gardner et al., 1985).
Chemical Synthesis and Catalysis
Urea compounds play a significant role in synthetic chemistry as well. They are used as catalysts in various reactions, such as the asymmetric Morita-Baylis-Hillman reaction, illustrating their versatility in facilitating chemical transformations with high selectivity and efficiency (Berkessel et al., 2006).
Propiedades
IUPAC Name |
1-cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O/c15-14(16,17)11-8-4-5-9-12(11)19-13(20)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOUEWHYLFOVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-10-(trifluoromethyl)-8,9-dihydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5571201.png)
![4-[(3-methylphenyl)thio]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5571216.png)
![N-cyclohexyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5571223.png)
![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5571234.png)

![2-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571249.png)
![2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]benzoic acid](/img/structure/B5571252.png)

![N'-{2-[(3-methoxybenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5571262.png)

![3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5571272.png)
![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5571288.png)
![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571290.png)
![1-(2-amino-2-oxoethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5571297.png)